5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, a methoxy group, and a dimethylamino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Indoline Derivative: The synthesis begins with the preparation of the 1-methylindoline derivative. This can be achieved through the reduction of 1-methylindole using a suitable reducing agent like lithium aluminum hydride (LiAlH4).
Alkylation: The next step involves the alkylation of the indoline derivative with 2-chloro-N,N-dimethylethylamine to introduce the dimethylaminoethyl group.
Sulfonamide Formation: The final step is the sulfonamide formation, where the alkylated indoline derivative reacts with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Indole derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medically, compounds with similar structures are investigated for their potential as therapeutic agents, particularly in the treatment of bacterial infections and cancer due to their ability to inhibit specific enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. The dimethylamino group enhances its binding affinity to certain proteins, while the methoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzenesulfonamide: Lacks the indoline and dimethylamino groups, making it less complex.
N-(2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide: Similar but without the indoline moiety.
5-chloro-N-(2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide: Similar but lacks the indoline structure.
Uniqueness
The presence of the indoline moiety in 5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide makes it unique compared to its analogs. This structure provides additional sites for chemical modification and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3S/c1-23(2)18(14-5-7-17-15(11-14)9-10-24(17)3)13-22-28(25,26)20-12-16(21)6-8-19(20)27-4/h5-8,11-12,18,22H,9-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUALGTNSCCNEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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